3-甲基-1,3-苯并噻唑-2(3H)-亚胺

描述

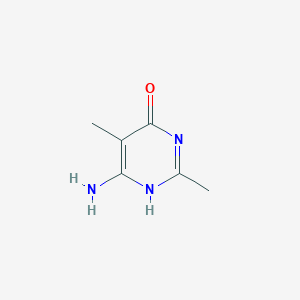

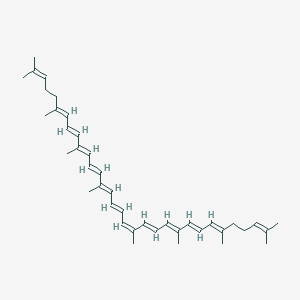

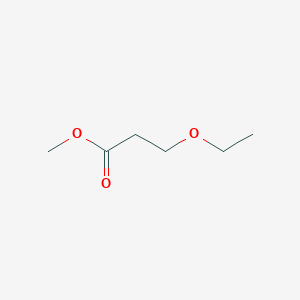

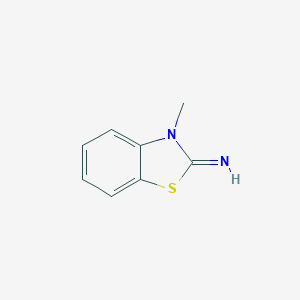

3-Methyl-1,3-benzothiazol-2(3H)-imine is a chemical compound that belongs to the class of organic compounds known as benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring containing one sulfur and one nitrogen atom.

Synthesis Analysis

The synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-imine and related derivatives involves several methods, including the reaction of α-active methylene ketones with potassium thiocyanate and primary amines in ethanol, leading to thiazol-2(3H)-imine derivatives in a one-pot procedure. This method does not require techniques such as extraction and chromatography, simplifying the synthesis process (El-Sawah et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of benzothiazoles, including 3-Methyl-1,3-benzothiazol-2(3H)-imine, can be performed using X-ray crystallography, as demonstrated in studies where the crystal structures of related compounds were established. These analyses provide insights into the conformational details and geometrical isomerism around the imine group in such compounds (Argilagos et al., 1997).

Chemical Reactions and Properties

3-Methyl-1,3-benzothiazol-2(3H)-imine participates in various chemical reactions, including isomerization and cycloaddition, leading to the formation of different benzothiazole derivatives. The isomerization process is influenced by the electronic properties of substituents and solvent polarity, while cycloaddition reactions can produce complex heterocyclic structures (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of 3-Methyl-1,3-benzothiazol-2(3H)-imine derivatives, such as solubility, melting point, and crystalline structure, can be characterized using various spectroscopic and analytical techniques. X-ray crystallography provides detailed information on the crystal system, space group, and unit cell parameters, contributing to a better understanding of the compound's physical properties (Sharma et al., 2020).

Chemical Properties Analysis

The chemical properties of 3-Methyl-1,3-benzothiazol-2(3H)-imine, including reactivity, stability, and functional group interactions, can be explored through its reactions with various reagents and under different conditions. Studies on its behavior in cycloaddition and cyclocondensation reactions reveal its versatility as a precursor for synthesizing a wide range of heterocyclic compounds with potential biological activities (Sokolov et al., 2012).

科研应用

合成和细胞毒性评估

由Eshghi等人(2019年)进行的研究专注于合成新的苯并噻唑衍生物,包括N-(6-取代-1,3-苯并噻唑-2-基)-4-苯基-1,3-噻唑-2(3H)-亚胺化合物,通过非对称硫脲的环化反应。这些化合物针对各种癌细胞系进行了细胞毒性评估,显示出显著的抗肿瘤活性,特别是对含有酚基段的化合物。该研究突显了这些苯并噻唑衍生物在癌症研究和治疗中的潜力Eshghi et al., 2019。

生态影响研究

在不同的背景下,Matson的研究(1990年)展示了苯并噻唑化合物的使用,包括3-甲基-1,3-苯并噻唑-2(3H)-亚胺,在生态研究中的应用。该研究强调了这些化学品的更广泛的环境影响和潜在的生态足迹,尽管它主要关注它们的制备和性质,而不是在生态研究中的直接应用Matson, 1990。

结构和理论分析

Sharma等人(2020年)对涉及3-甲基-1,3-苯并噻唑-2(3H)-亚胺的二元复合物进行了理论和实验研究。这项研究提供了关于这类复合物的结构特性和理论方面的见解,有助于更深入地了解它们的化学行为和在材料科学和分子工程中的潜在应用Sharma et al., 2020。

通过亚胺合成苯并唑类化合物

An等人(2020年)回顾了通过亚胺合成苯并唑类化合物,包括苯并噻唑的最新进展。这个概述强调了亚胺(如3-甲基-1,3-苯并噻唑-2(3H)-亚胺)在合成生物活性化合物中的多功能性,突出了它们在药物化学和药物开发中的重要性An et al., 2020。

新型合成方法和应用

Dushamov等人(2020年)探索了涉及3-甲基-1,3-苯并噻唑-2(3H)-亚胺的新型合成方法和转化。他们的研究有助于发展新的化学合成技术,并探索这些化合物在各个科学领域中的新应用Dushamov et al., 2020。

性质

IUPAC Name |

3-methyl-1,3-benzothiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-10-6-4-2-3-5-7(6)11-8(10)9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFQTZSQRZCAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50868132 | |

| Record name | 3-Methyl-1,3-benzothiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1,3-benzothiazol-2(3H)-imine | |

CAS RN |

14779-16-9 | |

| Record name | 3-Methyl-2(3H)-benzothiazolimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14779-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-3H-benzothiazol-2-imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methyl-3H-benzothiazol-2-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。